molecular formula C19H18BrN3O3S B611821 1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol CAS No. 1350960-66-5

1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol

Cat. No. B611821
M. Wt: 448.33
InChI Key: RGQAORGLDQFYED-UHFFFAOYSA-N
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Description

“1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C19H18BrN3O3S . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a phosphoinositide 3-kinase α (PI3Kα) inhibitor and a piperidinylquinoxaline derivative.


Synthesis Analysis

The synthesis of piperidone analogs, which are precursors to the piperidine ring, has been explored in various studies . Piperidones are of particular interest due to their unique biochemical properties . The structure-activity relationship of the piperidones has been established .


Molecular Structure Analysis

The molecular structure of “1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol” can be found in various databases . The compound has a molecular weight of 448.33.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol” can be found in various databases . The compound has a molecular weight of 448.33.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Alizadeh, Ghanbaripour, and Zhu (2014) detailed the synthesis of quinoxaline derivatives using a three-component reaction involving salicylaldehyde, β-keto esters, and 1-(2-aminophenyl)pyrrole, catalyzed by a piperidine–iodine system. This process highlights the versatility and efficient synthesis of such compounds (Alizadeh, Ghanbaripour, & Zhu, 2014).

Biological and Antimicrobial Activities

  • Khalid et al. (2016) investigated the synthesis of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, demonstrating their potential biological activities. This study provides insights into the biological relevance of compounds structurally related to "1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol" (Khalid et al., 2016).

  • Another study by Shibinskaya et al. (2010) synthesized 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, demonstrating their low toxicity and potent interferon-inducing and antiviral activities. This suggests potential antiviral applications for similar quinoxaline derivatives (Shibinskaya et al., 2010).

Antitumor and Antileukemic Activity

  • Guillon et al. (2022) synthesized a pyrrolo[1,2-a]quinoxaline compound exhibiting cytotoxic potential against various human leukemia cell lines. This study underscores the potential of quinoxaline derivatives in cancer research (Guillon et al., 2022).

  • Harishkumar, Nd, and Sm (2018) synthesized 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, showing significant antiproliferative activity against human cancer cell lines, suggesting the potential efficacy of related compounds in cancer treatment (Harishkumar, Nd, & Sm, 2018).

Green Synthesis and Antibacterial Properties

  • Alavi et al. (2017) explored the green synthesis of quinoxaline sulfonamides, demonstrating their antibacterial activities against Staphylococcus spp. and Escherichia coli. This suggests that related compounds could be developed as new antibacterial agents (Alavi et al., 2017).

Antimicrobial and Antitubercular Activity

  • Wardell et al. (2011) reported on mefloquine derivatives, including their crystal structures and significant anti-tubercular activities, indicating the potential of similar compounds in treating tuberculosis (Wardell et al., 2011).

properties

IUPAC Name

1-[3-(4-bromophenyl)sulfonylquinoxalin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3S/c20-13-5-7-15(8-6-13)27(25,26)19-18(23-11-9-14(24)10-12-23)21-16-3-1-2-4-17(16)22-19/h1-8,14,24H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQAORGLDQFYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3N=C2S(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol
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1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol
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1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol
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1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol
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1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol
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1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol

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